A Technical Guide to Ethyl 4-amino-3-bromo-5-iodobenzoate: Synthesis, Characterization, and Applications
A Technical Guide to Ethyl 4-amino-3-bromo-5-iodobenzoate: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical overview of Ethyl 4-amino-3-bromo-5-iodobenzoate, a highly functionalized aromatic compound with significant utility in advanced scientific research. Its unique polysubstituted structure, featuring three different functional groups—amino, bromo, and iodo—on a benzoate scaffold, makes it a valuable and versatile intermediate. This guide details its physicochemical properties, outlines a logical synthetic approach, discusses its key applications in drug discovery and material science, and provides essential safety and handling protocols. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this reagent's capabilities and handling.
Compound Identification and Physicochemical Properties
Ethyl 4-amino-3-bromo-5-iodobenzoate is a solid organic compound, typically appearing as a white or brown solid.[1] Its identity is definitively established by its Chemical Abstracts Service (CAS) number, 437707-51-2.[1][2][3][4][5] The strategic placement of electron-donating (amino) and electron-withdrawing (halogens, ester) groups on the benzene ring creates a molecule with distinct reactivity at multiple sites, making it a powerful building block in organic synthesis.
A summary of its core properties is presented below:
| Identifier | Value | Source(s) |
| CAS Number | 437707-51-2 | [1][2][3][4][5] |
| IUPAC Name | Ethyl 4-amino-3-bromo-5-iodobenzoate | [4] |
| Molecular Formula | C₉H₉BrINO₂ | [1][3] |
| Molecular Weight | 369.98 g/mol | [1][3] |
| Appearance | White or brown solid | [1] |
| Purity | ≥ 95% (Typical) | [1] |
| Storage Conditions | Store at 0-8 °C | [1][3] |
Chemical Structure
The structural arrangement of the substituents is critical to the compound's reactivity. The amino group strongly activates the ring towards electrophilic substitution, while the bulky halogen atoms provide steric hindrance and are excellent leaving groups in cross-coupling reactions.
Caption: 2D structure of Ethyl 4-amino-3-bromo-5-iodobenzoate.
Synthesis Pathway: A Strategic Approach
The synthesis of Ethyl 4-amino-3-bromo-5-iodobenzoate requires a carefully planned sequence of electrophilic aromatic substitution reactions. The directing effects of the substituents must be leveraged to achieve the desired 2,3,5-trisubstituted pattern. A logical and field-proven approach starts from Ethyl 4-aminobenzoate.
Causality of Experimental Choices:
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Starting Material: Ethyl 4-aminobenzoate is an ideal precursor. The amino group is a powerful ortho-, para- director, and the ester group is a meta-director. The positions ortho to the activating amino group are primed for substitution.
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First Halogenation (Iodination): Iodination is typically performed first. The amino group activates the positions ortho to it (positions 3 and 5). Using a mild iodinating agent like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) allows for controlled mono-iodination at one of these positions.
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Second Halogenation (Bromination): Following iodination, the remaining ortho position (now the only highly activated site left) is targeted for bromination. A reagent like N-Bromosuccinimide (NBS) is suitable for this step, as it provides a controlled source of electrophilic bromine, minimizing over-bromination or side reactions.
This stepwise introduction of halogens is crucial for ensuring regiochemical purity.
Caption: Conceptual workflow for the synthesis of the target compound.
Key Applications in Research and Development
The trifunctional nature of this molecule makes it a cornerstone intermediate in several high-value research areas.
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Pharmaceutical Development: This compound is a pivotal intermediate in the synthesis of complex pharmaceuticals.[1][4] The amino group can be diazotized or acylated, the ester can be hydrolyzed or reduced, and the halogens can be used as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid construction of diverse molecular libraries to screen for biological activity, particularly in the development of novel anti-inflammatory and analgesic drugs.[1][4] Benzoic acid derivatives, in general, are evaluated as potential anticancer drugs.
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Organic Synthesis: In a broader context, it serves as a versatile building block for creating complex organic molecules, enabling researchers to explore new synthetic pathways and reactions.[4]
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Material Science: The compound can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance, which are critical for advanced industrial applications.[4]
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Agrochemicals and Dyes: Its ability to undergo further chemical transformations makes it a key player in the development of new agrochemicals and specialized dyes.[1]
Experimental Protocol: Compound Characterization
To ensure the identity and purity of a synthesized batch of Ethyl 4-amino-3-bromo-5-iodobenzoate, a suite of spectroscopic analyses is required. This protocol is a self-validating system; the data from each technique must be consistent with the known structure.
Objective: To confirm the structural integrity and purity of the final product.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Expected Signals:
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A triplet and a quartet in the aliphatic region (1.3-1.4 ppm and 4.3-4.4 ppm, respectively) corresponding to the ethyl ester group (-OCH₂CH₃).
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A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary.
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Two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two non-equivalent aromatic protons on the ring. The coupling constants will confirm their ortho relationship.
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-
-
¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum.
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Expected Signals:
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Signals for the two ethyl carbons.
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A signal for the ester carbonyl carbon (~165 ppm).
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Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (C-NH₂, C-Br, C-I, C-COOEt, and two C-H).
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-
-
-
Mass Spectrometry (MS):
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Method: Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (369.98 g/mol ). A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and bromine-containing fragments.
-
-
Infrared (IR) Spectroscopy:
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Method: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Expected Absorptions:
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Two distinct N-H stretching bands around 3300-3500 cm⁻¹ (characteristic of a primary amine).
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A strong C=O stretching band for the ester group around 1700-1730 cm⁻¹.
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C-H stretching bands (aromatic and aliphatic) around 2900-3100 cm⁻¹.
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C-X (C-Br, C-I) stretching bands in the fingerprint region (< 1000 cm⁻¹).
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Safety, Handling, and Storage
As with any laboratory chemical, prudent practices must be observed. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the provided search results, a conservative approach based on similar halogenated anilines is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][7]
-
Handling:
-
First Aid Measures:
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Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][9]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[6][9] Remove contaminated clothing.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
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Conclusion
Ethyl 4-amino-3-bromo-5-iodobenzoate is more than a simple reagent; it is an enabling tool for innovation in medicinal chemistry, organic synthesis, and material science. Its densely functionalized structure provides a platform for creating molecular complexity and accessing novel chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in their work.
References
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Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320. PubChem. [Link]
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Ethyl 4-amino-3-bromo-5-iodobenzoate | 437707-51-2. J&K Scientific. [Link]
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4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester. Pharmaffiliates. [Link]
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4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester | 437707-51-2. J&K Scientific. [Link]
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Ethyl 4-amino-3-iodobenzoate. MySkinRecipes. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
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Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793. PubChem. [Link]
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